![molecular formula C5H7N3 B2788535 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS No. 6573-19-9](/img/structure/B2788535.png)
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.132. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives have been synthesized using intramolecular nitrilimine cycloaddition to alkynes, offering a method for creating versatile 3-bromo derivatives (Winters, Teleha, & Sui, 2014). This compound has also been synthesized through other methodologies, highlighting its adaptability in chemical synthesis (Barroso, Escribano, Cabal, & Valdés, 2014).
Anticancer Activity
Research has shown that certain derivatives of this compound possess significant anticancer activity. For instance, optimization of these derivatives led to the identification of potent inhibitors of Aurora kinases, which are important in cancer cell proliferation (Fancelli et al., 2006). Additionally, some derivatives have shown high antiproliferative activity on different cancer cell lines (Bai et al., 2012).
Kinase Inhibition
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles have been identified as effective kinase inhibitors. Studies demonstrate their role in inhibiting Aurora kinase and CDK2/cyclin A-E, which are key in cell cycle regulation and cancer development (Brasca et al., 2007).
Structural and Spectroscopic Analysis
This compound has also been the subject of structural and spectroscopic investigations. Studies involving crystal structures of complexes with this compound provide insights into its chemical behavior and potential applications in various fields (Zhao, 2014).
Drug Discovery and Pharmacology
In drug discovery, this compound derivatives have been explored for their potential pharmaceutical applications. For example, a derivative was identified as a full agonist of the human GPR119 receptor, which is significant in the development of new therapeutic agents (Futatsugi et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is the Aurora kinases . Aurora kinases are a small family of three closely related Ser/Thr protein kinases, namely, Aurora-A, -B, and -C . They play crucial roles in cell cycle regulation during mitosis or meiosis .
Mode of Action
This compound interacts with Aurora kinases by inhibiting their activity . This compound shows low nanomolar potency against these anticancer kinase targets .
Biochemical Pathways
The inhibition of Aurora kinases by this compound affects major mitotic events such as centrosome maturation and separation, mitotic spindle assembly, chromosome separation, and cytokinesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where Aurora kinases are often overexpressed .
Result of Action
The inhibition of Aurora kinases by this compound leads to high antiproliferative activity on different cancer cell lines . It also demonstrates high efficacy in in vivo tumor models .
Análisis Bioquímico
Biochemical Properties
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole interacts with Aurora kinases, a family of enzymes that play a crucial role in cell division . The compound shows low nanomolar potency against these anticancer kinase targets . The nature of these interactions involves the compound binding to the ATP pocket of the kinases, inhibiting their activity .
Cellular Effects
The effects of this compound on cells are significant. It has high antiproliferative activity on different cancer cell lines . The compound influences cell function by inhibiting Aurora kinases, which can lead to cell cycle arrest and apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of Aurora kinases . This inhibition occurs when the compound binds to the ATP pocket of the kinases, preventing them from phosphorylating their substrates .
Temporal Effects in Laboratory Settings
It has been observed to have high efficacy in in vivo tumor models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At well-tolerated doses, it has demonstrated significant tumor growth inhibition .
Metabolic Pathways
Its interaction with Aurora kinases suggests it may influence pathways related to cell division .
Transport and Distribution
Its ability to inhibit Aurora kinases suggests it may be able to cross the cell membrane and interact with intracellular targets .
Subcellular Localization
Given its interaction with Aurora kinases, it is likely to be found in the cytoplasm where these kinases are located .
Propiedades
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRWHBCQJCUBFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole of interest in medicinal chemistry?
A: This bicyclic compound has garnered significant interest due to its ability to inhibit specific protein kinases, particularly Aurora kinases. [, ] These kinases play a crucial role in cell cycle regulation, and their dysregulation is implicated in various cancers. [, ] Inhibiting Aurora kinases presents a promising strategy for anticancer therapies. [, ]
Q2: How does this compound interact with Aurora kinases?
A: While the exact binding mechanism requires further investigation, research suggests that derivatives of this compound target the ATP-binding pocket of Aurora kinases. [] This interaction disrupts the kinase activity, ultimately interfering with cell cycle progression and inhibiting tumor cell proliferation. []
Q3: Can you provide examples of specific this compound derivatives with potent Aurora kinase inhibitory activity?
A: Research by [] identified compound 9d as a potent Aurora kinase inhibitor. This derivative demonstrated low nanomolar potency against Aurora kinases and additional anticancer kinase targets. []
Q4: What is known about the structure of this compound derivatives?
A: These compounds are characterized by a bicyclic structure consisting of a pyrrole and a pyrazole ring fused together. [, ] The core structure can be modified with various substituents, influencing the compound's activity and selectivity. [, ] For instance, the introduction of a 5-phenylacetyl group significantly enhanced the inhibitory activity against Aurora kinases. []
Q5: How does the structure of this compound derivatives influence their activity?
A: Structure-activity relationship (SAR) studies have revealed that modifications to the core structure, particularly at the 1, 3, and 5 positions, significantly impact the compound's potency and selectivity. [, ] Researchers have synthesized various derivatives with substitutions at these positions to optimize their interaction with target kinases. [, ]
Q6: Beyond Aurora kinases, are there other potential therapeutic targets for this compound derivatives?
A: Research suggests that this scaffold holds promise for inhibiting cyclin-dependent kinase 2 (CDK2), another crucial regulator of the cell cycle. [] The development of potent and selective CDK2 inhibitors is an active area of research for cancer therapy.
Q7: What are the potential advantages of this compound as a scaffold for developing kinase inhibitors?
A: The this compound scaffold offers several advantages. Firstly, its synthetic accessibility allows for the generation of diverse derivatives. [, ] Secondly, its ability to be tailored for specific kinase targets enhances its potential for developing selective inhibitors. [, ] Lastly, early studies suggest that certain derivatives possess favorable pharmacokinetic properties, increasing their potential for in vivo applications. []
Q8: Have this compound derivatives been tested in biological models?
A: Yes, promising in vitro and in vivo results have been reported. For instance, compound 9d displayed high antiproliferative activity against various cancer cell lines. [] Furthermore, it demonstrated significant efficacy in in vivo tumor models. [] These findings highlight the potential of this compound class for further preclinical and potentially clinical development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

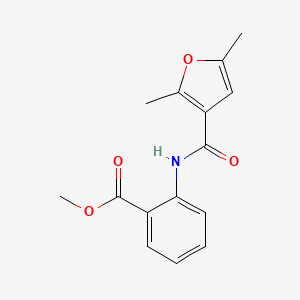
![5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788454.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2788457.png)
![2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2788458.png)

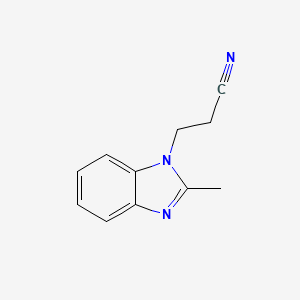
![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2788464.png)
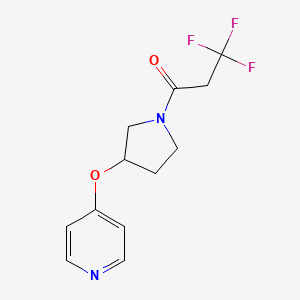
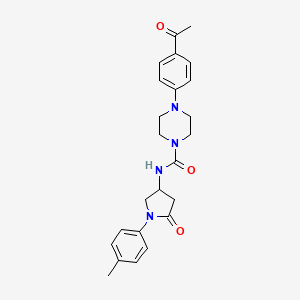
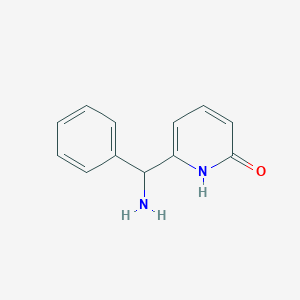
![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2788472.png)
![2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B2788474.png)
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2788475.png)
